Home > Products > Screening Compounds P132229 > 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide - 903329-30-6

2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Catalog Number: EVT-3055203
CAS Number: 903329-30-6
Molecular Formula: C23H18N4O4
Molecular Weight: 414.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamide

  • Compound Description: This class of compounds, specifically a series of N-((3-benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides, were investigated for their inhibitory activity on H+/K+-ATPase as potential antiulcer agents. [] A quantitative structure-activity relationship (QSAR) study was conducted on 37 ligands, revealing that an increase in Log D, Shadow_XZ and SC 2, and a reduction of Shadow_Z length enhanced enzyme inhibition. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: The crystal structure of this compound has been determined by X-ray diffraction. [] The molecule adopts a Z shape conformation, with specific dihedral angles between the benzene, quinazoline and pyrazole rings. []

N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives

  • Compound Description: A series of nine N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds were synthesized and evaluated for their larvicidal activity against Aedes aegypti mosquito larvae. [] These compounds demonstrated promising activity, with LC50 values ranging from 2.085 to 4.201 μg/mL after 72 hours of exposure. [] Additionally, they exhibited minimal toxicity towards the non-target organism Diplonychus rusticus, suggesting their potential as environmentally friendly larvicides. []

1-(substituted)-2-methyl-3-(4-oxo-2-phenyl quinazolin-3(4H)-yl) isothioureas

  • Compound Description: A series of 1-(substituted)-2-methyl-3-(4-oxo-2-phenyl quinazolin-3(4H)-yl) isothioureas (QTS1 - QTS15) were synthesized and evaluated for their antitubercular, anti-HIV, and antimicrobial activities. [] Compound QTS14, bearing a 3-chlorophenyl substituent on the isothiourea moiety, exhibited the most potent activity against B. subtilis, K. pneumonia, and S. aureus with a MIC of 1.6 µg/mL. []

4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines

  • Compound Description: This series of compounds was synthesized and investigated for its anti-HIV, antitubercular, and antibacterial activities. [] Two specific compounds, BQC7 (bearing a 4-nitrophenyl substituent) and BQC9 (bearing a 4-chlorophenyl substituent), displayed potent activity against S. epidermidis, S. aureus, and B. subtilis with a MIC of 3 µg/mL. []

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

  • Compound Description: This compound (34) is a potent gamma-secretase inhibitor designed for potential use in Alzheimer's disease. [] It exhibits excellent in vitro potency with an IC50 value of 0.06 nM. []

Properties

CAS Number

903329-30-6

Product Name

2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

IUPAC Name

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

Molecular Formula

C23H18N4O4

Molecular Weight

414.421

InChI

InChI=1S/C23H18N4O4/c1-14-18(7-5-9-21(14)27(30)31)22(28)25-16-10-12-17(13-11-16)26-15(2)24-20-8-4-3-6-19(20)23(26)29/h3-13H,1-2H3,(H,25,28)

InChI Key

ASKKMPXMCHKMTR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.